molecular formula C14H14ClF3O2 B12532954 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol CAS No. 653563-88-3

6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol

Cat. No.: B12532954
CAS No.: 653563-88-3
M. Wt: 306.71 g/mol
InChI Key: UKNBUQSYNNHHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol is a synthetic benzopyran derivative characterized by a bicyclic chromene core with multiple substituents:

  • Position 6: Chloro (-Cl) group.
  • Position 2,2: Diethyl (-CH2CH3) groups.
  • Position 4: Trifluoromethyl (-CF3) group.
  • Position 7: Hydroxyl (-OH) group.

This compound’s molecular formula is C14H14ClF3O2 (molecular weight: 322.71 g/mol). However, specific biological data remain uncharacterized in available literature.

Properties

CAS No.

653563-88-3

Molecular Formula

C14H14ClF3O2

Molecular Weight

306.71 g/mol

IUPAC Name

6-chloro-2,2-diethyl-4-(trifluoromethyl)chromen-7-ol

InChI

InChI=1S/C14H14ClF3O2/c1-3-13(4-2)7-9(14(16,17)18)8-5-10(15)11(19)6-12(8)20-13/h5-7,19H,3-4H2,1-2H3

InChI Key

UKNBUQSYNNHHGV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=C(C2=CC(=C(C=C2O1)O)Cl)C(F)(F)F)CC

Origin of Product

United States

Biological Activity

6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol, a compound belonging to the benzopyran family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol can be represented as follows:

  • Molecular Formula: C14H14ClF3O
  • Molecular Weight: 300.71 g/mol
  • IUPAC Name: 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-chromen-7-ol

This compound features a benzopyran core with a chloro group and a trifluoromethyl substituent, which are critical for its biological activity.

Antioxidant Activity

6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol exhibits significant antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation. The presence of the trifluoromethyl group enhances electron-withdrawing properties, contributing to its effectiveness in neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, showing moderate inhibitory effects on cell proliferation .

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes involved in neurodegenerative diseases has been explored. Specifically, it shows promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol and various enzyme targets. These studies reveal that the trifluoromethyl group facilitates strong interactions with enzyme residues, enhancing the compound's inhibitory activity .

Data Table: Biological Activities Summary

Biological ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionAChE and BChE inhibition
Molecular DockingStrong interactions with enzyme residues

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various benzopyran derivatives, 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol demonstrated significant DPPH radical scavenging activity. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid, indicating superior efficacy in combating oxidative stress .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that it inhibited growth in MCF-7 cells with an IC50 value of approximately 15 µM. This study suggests potential for further development as an anticancer agent .

Scientific Research Applications

Biological Activities

The compound exhibits several biological properties that make it relevant in pharmacological research:

  • Antimicrobial Activity : Studies indicate that derivatives of benzopyran compounds, including 6-chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol, show significant antimicrobial effects. These compounds have been tested against various bacterial strains and fungi, demonstrating potential as antimicrobial agents .
  • Anticancer Properties : Research suggests that compounds within the benzopyran class may possess anticancer activities. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways . The specific mechanism of action for 6-chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol is still under investigation but shows promise in targeting cancer cells selectively.

Synthetic Utility

The synthesis of 6-chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol can be achieved through various methodologies:

  • Green Chemistry Approaches : Recent advancements in synthetic techniques emphasize environmentally friendly methods to produce such compounds. The synthesis can be performed using catalytic systems that minimize waste and improve yield while maintaining safety .

Therapeutic Potential

Given its biological activities, this compound has potential therapeutic applications:

  • Pharmaceutical Development : The compound is being explored for its potential as a lead structure in drug discovery. Its unique chemical properties allow for modifications that can enhance efficacy and bioavailability while reducing toxicity .

Case Studies and Research Findings

Several studies have documented the effects and applications of 6-chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer ActivityInduced apoptosis in specific cancer cell lines; potential for further development.
Synthetic MethodologyDeveloped a green synthesis route with high yield and low environmental impact.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key benzopyran derivatives and their structural features are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups
6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol 6-Cl, 2,2-diethyl, 4-CF3, 7-OH C14H14ClF3O2 322.71 Hydroxyl, chloro, trifluoromethyl
Daidzein (DZN) 7-OH, 4'-OH, 4-keto C15H10O4 254.24 Hydroxyl, ketone
R/S-Dihydrodaidzein (R/S-DHD) 7-OH, 4'-OH, 3,4-dihydro C15H12O4 256.25 Hydroxyl, dihydrochromene
(S)-Equol (EQ) 7-OH, 4'-OH, 3,4-dihydro C15H14O3 242.27 Hydroxyl, dihydrochromene
6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one 6-Cl, 7-F, 4-keto, 3,4-dihydro C9H6ClFO2 200.60 Ketone, chloro, fluoro

Key Comparisons and Implications

Substituent Effects on Polarity and Solubility: The trifluoromethyl (-CF3) group in the target compound increases electronegativity and lipophilicity compared to daidzein’s hydroxyl (-OH) and ketone groups . This may reduce aqueous solubility but enhance membrane permeability.

Functional Group Influence on Reactivity :

  • The hydroxyl group at position 7 in the target compound contrasts with the ketone in 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one . This difference may alter hydrogen-bonding capacity and metabolic pathways (e.g., glucuronidation vs. oxidation).

Biological Activity Hypotheses: Daidzein and equol are phytoestrogens with estrogen receptor affinity due to their hydroxyl groups . The target compound’s hydroxyl and trifluoromethyl groups might enable similar interactions, but steric effects from diethyl groups could modulate selectivity.

Q & A

What are the standard synthetic routes for 6-Chloro-2,2-diethyl-4-(trifluoromethyl)-2H-1-benzopyran-7-ol, and how can reaction conditions be optimized?

Level: Basic
Answer:
A robust synthesis involves cyclization of propargyl ether precursors followed by functionalization. For example, substituted benzopyrans can be synthesized via thermal cyclization of meta-substituted propargyl ethers, yielding a mixture of 5- and 7-substituted isomers (with the former dominating). Subsequent bromohydrin formation and epoxidation allow amine-mediated ring-opening to introduce amino groups at the 4-position . To optimize yield:

  • Use anhydrous conditions and inert atmospheres for cyclization.
  • Control temperature during thermal cyclization (e.g., 80–120°C) to minimize side products.
  • Purify intermediates via silica gel chromatography (e.g., chloroform:methanol gradients) .

How do electron-withdrawing substituents at the 6-position influence biological activity in benzopyran derivatives?

Level: Advanced
Answer:
Electron-withdrawing groups (EWGs) like nitro or chloro at the 6-position enhance antihypertensive activity by stabilizing the molecule’s interaction with target receptors (e.g., vasodilatory pathways). Evidence shows that 6-substituted derivatives exhibit comparable efficacy to hydralazine and nifedipine. However, exceptions exist: 7-nitro-4-pyrrolidine analogs retain activity despite lacking a 6-EWG, suggesting compensatory mechanisms (e.g., steric effects or hydrogen bonding) . Researchers should prioritize 6-EWGs but explore exceptions through combinatorial libraries or molecular docking studies.

Which spectroscopic techniques are critical for characterizing benzopyran derivatives, and what key features should be analyzed?

Level: Basic
Answer:

  • NMR (¹H/¹³C): Key signals include aromatic protons (δ 6.5–8.0 ppm), diethyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.0–4.0 ppm for CH₂), and trifluoromethyl (¹⁹F NMR at δ -60 to -70 ppm) .
  • GC-MS: Monitors molecular ion peaks (e.g., m/z 364 for dealkylated derivatives) and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .
  • FT-IR: Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

How can contradictory data on substituent effects in benzopyran bioactivity be resolved?

Level: Advanced
Answer: Contradictions often arise from divergent assay conditions or off-target interactions. For example, a 6-nitro group may enhance activity in rat models but show toxicity in cell lines. To resolve this:

  • Standardize in vitro/in vivo models (e.g., DOCA/saline hypertensive rats for antihypertensive studies) .
  • Perform selectivity profiling against related receptors (e.g., estrogen receptors, as benzopyrans may interact with nuclear receptors) .
  • Use computational tools (e.g., molecular dynamics simulations) to predict binding modes and substituent tolerance .

What challenges arise in purifying multi-substituted benzopyrans, and what methods are recommended?

Level: Basic
Answer: Challenges include:

  • Isomer separation (e.g., 5- vs. 7-substituted products). Use preparative HPLC with chiral columns or gradient elution.
  • Hydrophobicity from CF₃ and diethyl groups. Employ reverse-phase chromatography (C18 columns) with acetonitrile/water mobile phases.
  • Byproduct removal (e.g., unreacted amines). Acid-base extraction or silica gel chromatography (chloroform:methanol) is effective .

What computational strategies predict the nuclear receptor binding affinity of this compound?

Level: Advanced
Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger to model interactions with estrogen receptors (ERα/ERβ), which are therapeutic targets in breast cancer .
  • QSAR models: Train on benzopyran derivatives with known EC₅₀ values for vasodilation or receptor activation.
  • MD simulations: Assess stability of the trifluoromethyl group in hydrophobic binding pockets over 100-ns trajectories .

How is stereochemical integrity validated during benzopyran synthesis?

Level: Basic
Answer:

  • X-ray crystallography: Resolves absolute configuration of chiral centers (e.g., 4-amino group).
  • Optical rotation: Compare experimental [α]D values with literature data for enantiopure standards.
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB and validate purity (>98% ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.